molecular formula C7H5FNNaO4S B13168988 Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate

Cat. No.: B13168988
M. Wt: 241.17 g/mol
InChI Key: WZYMBYINLWVHDU-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The methyl group at position 2 appears as a singlet near δ 2.24 ppm due to lack of neighboring protons. Aromatic protons at positions 3 and 6 exhibit splitting patterns influenced by para-fluoro and meta-nitro groups, resonating between δ 7.1–7.4 ppm .
  • ¹³C NMR : Key signals include the methyl carbon at δ 20.2 ppm , sulfinate-bearing carbon at δ 127.2 ppm , and nitro-substituted carbon at δ 143.8 ppm . The fluorine-coupled carbon at position 4 resonates at δ 116.8 ppm .
  • ¹⁹F NMR : A singlet near δ -110 ppm is characteristic of aromatic fluorine in this substitution pattern.

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • S–O stretching : 1050–1200 cm⁻¹ (sulfinate symmetric/asymmetric modes)
  • N–O stretching : 1350 cm⁻¹ (symmetric) and 1520 cm⁻¹ (asymmetric)
  • C–F vibration : 1220–1250 cm⁻¹

UV-Vis Spectroscopy

The nitro group’s n→π* transition produces an absorption band at λₘₐₓ ≈ 270 nm (ε ~ 10,000 M⁻¹cm⁻¹), while the conjugated sulfinate-aryl system contributes to a weaker band near 320 nm .

Comparative Analysis with Parent Sulfinic Acid (CID 114287264)

The sodium sulfinate derivative differs structurally from its parent sulfinic acid (4-fluoro-2-methyl-5-nitrobenzenesulfinic acid, CID 114287264) in three key aspects:

Property Sodium Sulfinate Parent Sulfinic Acid
Molecular Formula C₇H₅FNNaO₄S C₇H₆FNO₄S
Molecular Weight 241.17 g/mol 218.18 g/mol
Solubility High in polar solvents (e.g., water) Limited aqueous solubility
Acidity (pKa) ~1.5 (sulfinate group) ~2.8 (sulfinic acid group)

The sodium salt exhibits enhanced solubility in protic solvents due to ionic dissociation, whereas the parent acid tends to form hydrogen-bonded aggregates. Reactivity diverges in substitution reactions: the sulfinate acts as a nucleophile (S–O⁻), while the sulfinic acid participates in both electrophilic and radical pathways.

Properties

Molecular Formula

C7H5FNNaO4S

Molecular Weight

241.17 g/mol

IUPAC Name

sodium;4-fluoro-2-methyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C7H6FNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1

InChI Key

WZYMBYINLWVHDU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])F.[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Aromatic Precursors

The starting material is typically 4-fluoro-2-methyl-5-nitrobenzene or its precursors such as 3-fluorotoluene. Sulfonation introduces the sulfonyl group onto the aromatic ring, most commonly at the 1-position relative to the other substituents.

Reagents and Conditions:

  • Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) are used as sulfonating agents.
  • The reaction is conducted under controlled temperature to avoid overreaction or degradation.
  • The sulfonation step yields sulfonyl chlorides or sulfonic acids, depending on conditions.

Example Process:

  • 3-Fluorotoluene is reacted with chlorosulfonic acid to yield a mixture of 4-fluoro-2-methylbenzenesulfonyl chloride isomers.
  • This mixture is then nitrated with nitric acid to introduce the nitro group, producing 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride and related isomers.

Conversion to Sulfinate Salt

The sulfonyl chloride intermediate is then converted to the sulfinate salt through reduction or nucleophilic substitution.

Methods:

  • Reduction of sulfonyl chlorides to sulfinates can be achieved using sodium sulfite or sodium hydrogensulfite under aqueous conditions.
  • Alternatively, sulfonyl chlorides can be reacted with sodium sulfite and sodium bicarbonate in water at elevated temperatures (70–80 °C) to form the sodium sulfinates.

Example:

  • 4-Fluoro-2-methyl-5-nitrobenzenesulfonyl chloride is treated with sodium sulfite and sodium bicarbonate in water to yield Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate.

Neutralization and Purification

  • After formation, the sulfinate is neutralized with sodium hydroxide to ensure the sodium salt form.
  • The crude product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification to achieve high purity.
  • Some processes omit solvent use or use industrially suitable solvents to reduce cost and environmental impact.

Process Optimization and Industrial Scale Considerations

  • The sulfonyl chloride intermediates are often used as mixtures without separation to improve process efficiency.
  • Nitration step optimization reduces unwanted isomer formation, which simplifies downstream purification.
  • The process allows partial omission of solvents and uses simple purification methods, making it economically advantageous and scalable.
  • Vigorous stirring or ultrasonic baths during reactions improve yields by preventing aggregation or solid precipitation.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Outcome/Product Notes Source
Sulfonation Chlorosulfonic acid, 3-fluorotoluene, controlled temp Mixture of sulfonyl chlorides (4-fluoro-2-methylbenzenesulfonyl chloride isomers) Industrial scale feasible, solvent optional
Nitration Nitric acid 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride + isomers Isomer control critical for purity
Conversion to sulfinate Sodium sulfite, sodium bicarbonate, water, 70–80 °C This compound Neutralization with NaOH, aqueous phase
Purification Filtration, recrystallization, chromatography High purity sodium sulfinate salt Simple purification methods preferred

Additional Synthetic Routes and Related Chemistry

  • Reductive coupling of nitroarenes with sodium sulfinates catalyzed by copper has been reported for related sulfonamide synthesis, indicating potential alternative pathways involving this compound as a reagent.
  • Sodium sulfinates in general are synthesized from sulfonyl chlorides by nucleophilic substitution or reduction, with yields ranging from moderate to high depending on conditions.

Summary of Research Findings

  • This compound is primarily prepared via sulfonation of 3-fluorotoluene derivatives, nitration, and subsequent conversion of sulfonyl chlorides to sulfinates.
  • The process benefits from the use of chlorosulfonic acid for sulfonation and nitric acid for nitration.
  • The conversion to sulfinate salts involves aqueous sodium sulfite/bicarbonate treatment followed by neutralization.
  • Industrial scale synthesis is feasible with optimized reaction conditions, minimal solvent use, and straightforward purification.
  • The compound serves as a key intermediate in organic synthesis and has potential applications in medicinal chemistry due to its functional groups.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate exerts its effects involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound belongs to the sulfinic acid derivative family, characterized by the –SO₂⁻ group. Key comparisons with similar compounds are outlined below:

Sodium 5-bromo-2-fluorobenzene-1-sulfinate
  • Molecular Formula : C₆H₄BrFO₂S
  • Key Features : Lacks nitro and methyl substituents but includes bromine at position 3. Bromine’s higher atomic radius and polarizability may enhance electrophilic reactivity compared to the nitro group in the target compound .
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide
  • Molecular Formula : C₆H₄ClFN₂O₄S
  • Key Features : Replaces the sulfinate group (–SO₂⁻) with a sulfonamide (–SO₂NH₂) and substitutes chlorine at position 5. The sulfonamide group increases hydrogen-bonding capacity, influencing solubility and biological activity .
  • Reactivity : Sulfonamides are less nucleophilic than sulfinates, making them more stable but less reactive in coupling reactions.
4-Fluoro-3-nitrobenzenesulfonyl Chloride
  • Molecular Formula: C₆H₃ClFNO₄S
  • Key Features : Contains a sulfonyl chloride (–SO₂Cl) group instead of sulfinate. Sulfonyl chlorides are highly reactive in forming sulfonamides or sulfonate esters .
  • Application : Used as an electrophilic reagent, contrasting with the nucleophilic character of sulfinates.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Substituents Reactivity Profile
Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate 241.17 Sulfinate (–SO₂⁻) F, CH₃, NO₂ High nucleophilicity, radical stability
Sodium 5-bromo-2-fluorobenzene-1-sulfinate 226.06 Sulfinate (–SO₂⁻) F, Br Moderate electrophilicity due to Br
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide 266.34 Sulfonamide (–SO₂NH₂) F, Cl, NO₂ Low nucleophilicity, high stability
4-Fluoro-3-nitrobenzenesulfonyl chloride 239.61 Sulfonyl chloride (–SO₂Cl) F, NO₂ High electrophilicity, hydrolytically reactive

Biological Activity

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C6_6H5_5FNO4_4S, with a molecular weight of approximately 202.17 g/mol. The presence of a fluoro group, nitro group, and a sulfinic acid moiety contributes to its reactivity and potential biological effects. The structure can be summarized as follows:

Component Description
FluorineEnhances electronic properties affecting reactivity
Nitro groupPotential for redox reactions and interaction with biological molecules
Sulfinic acidMay contribute to biological activity through redox mechanisms

The nitro group in this compound can undergo reduction to form reactive intermediates that may interact with various biological targets. These interactions can lead to significant biological effects, including antimicrobial and anti-inflammatory activities, which are common among nitro-substituted compounds.

Antimicrobial Activity

Nitro-substituted compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar activities due to its structural characteristics. For example, derivatives of nitrobenzene have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for potential use in treating infections .

Anti-inflammatory Properties

Compounds containing sulfinic acid groups often display anti-inflammatory effects. The proposed mechanism involves the modulation of oxidative stress within cells, which can lead to reduced inflammation markers. Further studies are necessary to confirm these effects specifically for this compound.

Study on Structure-Activity Relationships (SAR)

A study examined various derivatives of nitro-substituted benzene compounds, including those with sulfinic acid functionalities. The findings suggested that modifications in substituents significantly influenced the biological activity of these compounds. For instance, compounds with electron-withdrawing groups (like fluorine) generally exhibited enhanced potency against certain pathogens compared to their counterparts .

Cytotoxicity Assessments

In vitro studies have been conducted to evaluate the cytotoxic effects of similar nitro-substituted compounds on cancer cell lines. These studies indicated that while some derivatives showed promising antitumor activity, the selectivity and safety profiles varied widely among different compounds. This compound's cytotoxic profile remains to be thoroughly investigated .

Summary Table of Biological Activities

Activity Type Potential Effects References
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of oxidative stress
CytotoxicityVaries among derivatives; requires further study

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